(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
Overview
Description
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is an organic compound with a complex molecular structure. It is known for its versatility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methoxyacrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves several steps. One common method includes the bromination of a precursor compound, followed by esterification and methoxylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under light or heat conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce environmental impact. For instance, the use of phase transfer catalysts can enhance reaction rates and simplify post-reaction processing . Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: Used in the development of novel drugs due to its ability to undergo diverse chemical transformations.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and radical formation .
Comparison with Similar Compounds
- (E)-2-[2-(Bromomethyl)phenyl]-2-(methoxyimino)acetic Acid Methyl Ester
- (E)-5-(Methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one
Comparison: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDGDSNHPKOLL-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1CBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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